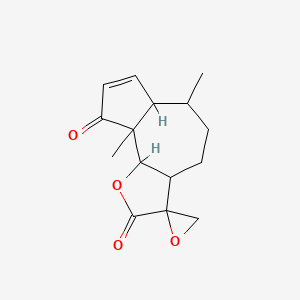![molecular formula C10H4N4O4 B14473917 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 72365-05-0](/img/structure/B14473917.png)
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazole and naphthoquinone moieties, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction. This approach involves the reaction of organic azides with alkynes in the presence of a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the nitro group, potentially altering the compound’s reactivity and biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various ROS, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted triazole and naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves several molecular targets and pathways:
Inhibition of DHODH: The compound binds to the active site of DHODH, inhibiting its activity and disrupting pyrimidine biosynthesis.
Induction of ROS: The compound’s ability to generate ROS leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
Cell Cycle Arrest: By interfering with key cellular processes, the compound can induce cell cycle arrest, preventing the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be compared with other similar compounds, such as:
1H-Naphtho[2,3-d][1,2,3]triazole: This compound shares the triazole moiety but lacks the nitro and quinone groups, resulting in different chemical and biological properties.
6,7-Dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: This derivative has additional methyl groups, which can influence its reactivity and biological activities.
The uniqueness of this compound lies in its combination of the nitro, triazole, and quinone functionalities, which contribute to its diverse chemical reactivity and potent biological activities.
Eigenschaften
CAS-Nummer |
72365-05-0 |
|---|---|
Molekularformel |
C10H4N4O4 |
Molekulargewicht |
244.16 g/mol |
IUPAC-Name |
6-nitro-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H4N4O4/c15-9-5-2-1-4(14(17)18)3-6(5)10(16)8-7(9)11-13-12-8/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
BUOSABXNKKCWBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=NNN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)

![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)


![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)


![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)



